molecular formula C12H18ClNO2 B1650152 Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 113079-81-5

Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B1650152
CAS No.: 113079-81-5
M. Wt: 243.73 g/mol
InChI Key: UYXGGPXDOICQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C18H22ClNO3. This compound is a derivative of benzeneacetic acid and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of benzeneacetic acid with 2-(dimethylamino)ethanol followed by hydrochloride salt formation. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating under reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it is used as a reagent in various biochemical assays and studies involving enzyme inhibition and protein binding.

Industry: In the industrial sector, it is used in the production of coatings, adhesives, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

  • Diclofenac: Another anti-inflammatory agent with a similar structure.

  • Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).

  • Acetaminophen: Commonly used for pain relief and fever reduction.

Uniqueness: Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is unique in its chemical structure and its specific applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential use in drug development make it a valuable compound in multiple fields.

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13(2)8-9-15-12(14)10-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXGGPXDOICQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387884
Record name Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113079-81-5
Record name Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Reactant of Route 4
Reactant of Route 4
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Reactant of Route 5
Reactant of Route 5
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Reactant of Route 6
Reactant of Route 6
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.